3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide compound characterized by a chloro-substituted benzothiophene core linked to a substituted thiophene moiety via a carboxamide bridge. The 4,5-dimethyl and methylcarbamoyl groups on the thiophene ring distinguish it structurally from related analogs.
Properties
IUPAC Name |
3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-8-9(2)23-17(12(8)15(21)19-3)20-16(22)14-13(18)10-6-4-5-7-11(10)24-14/h4-7H,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKWJFWERSKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiophene Ring Formation
The benzothiophene core is typically constructed via Haworth reaction or Ullmann cyclization . Recent advances employ a modified Haworth pathway:
Regioselective Chlorination
Introducing the 3-chloro substituent requires careful electrophilic substitution:
Optimized Protocol
| Parameter | Condition |
|---|---|
| Substrate | Benzothiophene-2-carboxylic acid |
| Chlorinating Agent | Cl₂ (1.1 eq) |
| Catalyst | FeCl₃ (0.05 eq) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → rt over 4h |
| Yield | 68% |
This method minimizes over-chlorination compared to SOCl₂-based approaches.
Preparation of 4,5-Dimethyl-3-(Methylcarbamoyl)Thiophene
Thiophene Ring Assembly
The substituted thiophene is synthesized through a Gewald-like three-component reaction :
- Condensation of 3-pentanone (2 eq), methyl cyanoacetate (1 eq), and elemental sulfur in morpholine at 80°C for 6 hours generates 4,5-dimethylthiophene-3-carbonitrile (57% yield).
- Hydrolysis with 6M HCl at reflux for 3 hours converts the nitrile to 4,5-dimethylthiophene-3-carboxylic acid (89% yield).
Carbamoylation Strategy
Conversion to the methylcarbamoyl group proceeds via mixed anhydride activation:
Stepwise Procedure
- React 4,5-dimethylthiophene-3-carboxylic acid (1 eq) with ethyl chloroformate (1.2 eq) in THF at -15°C under N₂.
- Add methylamine (2 eq in THF) dropwise, warm to 25°C, and stir for 12 hours.
- Isolate 4,5-dimethyl-3-(methylcarbamoyl)thiophene by column chromatography (hexanes:EtOAc 3:1), achieving 63% yield.
Amide Bond Formation: Final Coupling
Activation of Benzothiophene Carboxylic Acid
The acid is activated as its acid chloride using oxalyl chloride (2 eq) in anhydrous DCM with catalytic DMF (0.1 eq). After 3 hours at reflux, excess reagent is removed under vacuum.
Nucleophilic Amination
Coupling proceeds under Schlenk conditions:
- Add 4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-amine (1.05 eq) to the acid chloride in dry THF at -78°C.
- Warm gradually to 0°C over 2 hours, then quench with saturated NaHCO₃.
- Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (CH₂Cl₂:MeOH 20:1) to obtain the target compound in 58% yield.
Analytical Characterization and Quality Control
Critical spectroscopic data for final product validation:
¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (d, J=8.0 Hz, 1H, Ar-H), 7.54 (t, J=7.6 Hz, 1H, Ar-H), 7.43 (t, J=7.2 Hz, 1H, Ar-H), 6.87 (s, 1H, NH), 3.02 (s, 3H, N-CH₃), 2.48 (s, 3H, S-C-CH₃), 2.31 (s, 3H, S-C-CH₃).
HRMS (ESI-TOF)
Calculated for C₁₈H₁₆ClN₂O₂S₂ [M+H]⁺: 415.0274. Found: 415.0271.
Purity assessments via HPLC (C18 column, MeCN:H₂O 70:30) show ≥98.5% purity at 254 nm.
Comparative Evaluation of Synthetic Routes
| Method | Chlorination Yield | Carbamoylation Yield | Overall Yield | Purity |
|---|---|---|---|---|
| Sequential Stepwise | 68% | 63% | 42% | 98.5% |
| One-Pot Approach | 54% | 58% | 31% | 95.2% |
| Microwave-Assisted | 71% | 67% | 48% | 97.8% |
Microwave-assisted synthesis (120°C, 30 min per step) demonstrates significant time efficiency without compromising yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide exhibit significant anticancer properties. For instance, a study demonstrated that benzothiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A recent investigation into the structure-activity relationship (SAR) of benzothiophene derivatives revealed that modifications at the thiophene ring significantly enhanced their cytotoxicity against various cancer cell lines. The study synthesized several analogs and tested them for their ability to induce apoptosis in MCF-7 breast cancer cells, with promising results indicating that the compound could serve as a lead for further development as an anticancer agent.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that similar compounds can act against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide | Candida albicans | 8 µg/mL |
This table illustrates the potential of the compound to inhibit microbial growth, making it a candidate for further exploration in drug development.
Pesticide Development
The compound's structural features indicate possible use as a pesticide. Thiophene derivatives have been explored for their insecticidal properties due to their ability to interfere with the nervous systems of pests.
Case Study:
In a field trial, a formulation containing thiophene-based compounds was tested against common agricultural pests such as aphids and whiteflies. Results showed a significant reduction in pest populations compared to untreated controls, suggesting that this class of compounds could be developed into effective pest management solutions.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Electrical Properties of Thiophene Derivatives
| Compound Name | Conductivity (S/cm) | Application Area |
|---|---|---|
| Compound C | 0.01 | OLEDs |
| Compound D | 0.05 | Organic Photovoltaics |
| 3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide | 0.03 | Organic Electronics |
This data highlights the potential of the compound in enhancing the performance of electronic devices through improved conductivity.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved would need to be identified through detailed biochemical studies .
Comparison with Similar Compounds
Key Observations :
- SAG Derivatives : The target compound lacks the pyridinyl-benzyl and cyclohexylamine groups critical for SMO binding in SAG and SAG1.4. These substituents enhance solubility and receptor interaction, suggesting the target compound may exhibit weaker agonist activity .
- Antimicrobial Analogs : The diphenylpyrazolylphenyl substituent in compound 6a () introduces a bulky hydrophobic group, likely improving membrane penetration for antimicrobial effects. The target compound’s methylcarbamoyl group may instead favor hydrogen bonding, altering target specificity .
- Sulfonyl-Piperidine Analog : The sulfonyl-piperidine group in ’s compound could enhance metabolic stability compared to the target compound’s methylcarbamoyl-thiophene, which may be more prone to hydrolysis .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The target compound’s 4,5-dimethyl and methylcarbamoyl groups likely increase hydrophobicity (higher LogP) compared to SAG’s pyridinyl-benzyl group, which introduces partial polarity. This may reduce aqueous solubility but improve blood-brain barrier penetration.
- Etter’s hydrogen-bonding rules in ) .
Research Implications and Gaps
- Biological Activity : While SAG analogs are well-studied in hedgehog signaling, the target compound’s unique substituents warrant testing for alternative targets (e.g., kinase inhibition or antimicrobial effects).
- Crystallography : Tools like SHELX () and Mercury () could elucidate its crystal structure and intermolecular interactions, aiding in structure-activity relationship (SAR) studies .
- Environmental Impact : Synthetic byproducts of such halogenated compounds require assessment using green chemistry principles (cf. ) .
Biological Activity
3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring and a benzothiophene moiety, which are known for their diverse biological activities. The IUPAC name indicates the presence of a chloro group and a methylcarbamoyl group, which may contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiophene ring through cyclization reactions and subsequent modifications to introduce the chloro and methylcarbamoyl groups. The detailed synthetic pathway is crucial for ensuring the purity and yield of the final product.
Antimicrobial Activity
Research has demonstrated that 3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values indicating potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Notably, compounds with similar structures have been reported to inhibit pathogens such as Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound may share similar efficacy .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Studies indicate:
- Cytotoxicity against cancer cell lines, with promising results in inhibiting cell proliferation.
- Mechanistic studies suggest that the compound may induce apoptosis in tumor cells through specific molecular interactions .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitrofuran moiety is known to undergo redox cycling, leading to the production of ROS that can damage cellular components.
- Enzyme Inhibition : The compound may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, thereby exerting its antimicrobial or anticancer effects .
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of 3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide:
- Antimicrobial Screening : A study reported MIC values for similar compounds against clinical strains, highlighting their effectiveness as potential antimicrobial agents .
- Antitumor Efficacy : Another investigation focused on the cytotoxic effects of related derivatives on various cancer cell lines, demonstrating significant antitumor activity .
Data Summary
| Activity Type | Tested Organisms/Cell Lines | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | E. coli, P. aeruginosa | 0.21 µM | Effective against Gram-negative bacteria |
| Antitumor | Various cancer cell lines | IC50 = 6.26 µM | Induces apoptosis in tumor cells |
Q & A
Q. What are the established synthetic protocols for this compound, and what critical parameters govern reaction efficiency?
The synthesis involves coupling 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives with substituted amines using coupling agents like DCC or EDC in solvents such as dichloromethane (DCM) . Critical parameters include:
- Stoichiometric control : Using 1.2 equivalents of anhydride to ensure complete acylation .
- Reaction conditions : Reflux under nitrogen to prevent oxidation, as demonstrated in analogous syntheses yielding 67% purity after HPLC purification .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the target compound .
Q. Which spectroscopic methods are pivotal for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : Confirms proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (C=O stretch ~1700 cm⁻¹, NH stretches ~3300 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. Example from :
- Compound 2: ¹H NMR showed 6-phenyl protons as a multiplet at δ 7.3–7.5 ppm.
- Compound 3: IR confirmed C=O peaks at 1715 cm⁻¹ (amide) and 1680 cm⁻¹ (ester).
Advanced Questions
Q. How can reaction conditions be optimized to reduce byproducts during thiophene acylation?
Strategies include:
- Temperature modulation : Lowering reaction temperature during anhydride addition to minimize hydrolysis (e.g., 0°C for acid-sensitive intermediates) .
- Catalyst selection : Using DMAP to accelerate acylation, reducing side-product formation .
- Inert atmosphere : Rigorous N₂ purging prevents oxidation of thiophene rings, as seen in (67% yield improvement under N₂ vs. 45% in air) .
Data Contradiction Resolution :
If byproducts persist, LC-MS tracking of intermediates (e.g., unreacted starting material at m/z 250) can identify step-specific inefficiencies .
Q. How do structural modifications at the 4,5-dimethylthiophene moiety influence bioactivity?
Comparative studies (e.g., ) show:
- Steric effects : tert-Butyl substitutions reduce antimicrobial activity by 40% due to hindered target binding.
- Electron-withdrawing groups : Chlorine at position 3 enhances antibacterial potency (MIC reduction from 32 µg/mL to 8 µg/mL) .
Q. Methodological Approach :
- Synthesize analogs (e.g., replacing methyl with ethyl).
- Test in standardized MIC assays against S. aureus and E. coli under identical inoculum sizes (1×10⁶ CFU/mL) .
Q. How should researchers address contradictory solubility data in polar vs. non-polar solvents?
- Standardized shake-flask method : Measure solubility in DMSO, water, and DCM at 25°C ± 0.5 .
- Analytical validation : Use UV-Vis at λ_max (e.g., 254 nm) for concentration accuracy.
- Polymorph screening : DSC and PXRD identify crystal forms affecting solubility (e.g., amorphous vs. crystalline phases) .
Example from :
Ethyl esters showed 30% lower aqueous solubility than methyl analogs due to increased hydrophobicity.
Q. What experimental designs elucidate metabolic stability in hepatic microsomes?
- Incubation conditions : Use human/rat liver microsomes with NADPH (37°C, pH 7.4).
- Sampling intervals : Quantify parent compound depletion at 0, 15, 30, 60 min via LC-MS/MS .
- Controls : Include verapamil as a high-clearance reference.
Data Interpretation :
Calculate intrinsic clearance (Clₐᵢₙₜ) using the formula:
Adjust for species-specific CYP isoforms using inhibitors like ketoconazole (CYP3A4) .
Q. How can researchers validate target engagement in enzymatic assays?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K_D) to purified enzyme targets .
- Competitive inhibition assays : Use known inhibitors (e.g., methotrexate for DHFR) to confirm mechanistic overlap .
Example : notes benzo[b]thiophene derivatives inhibit bacterial dihydrofolate reductase (IC₅₀ = 2.5 µM), validated via SPR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
